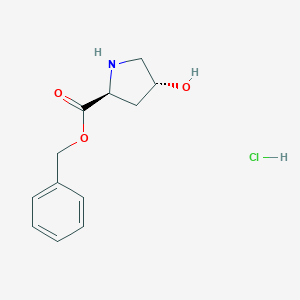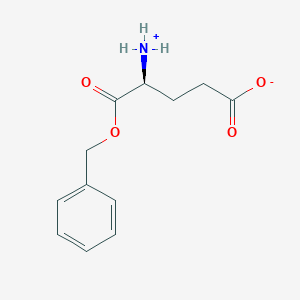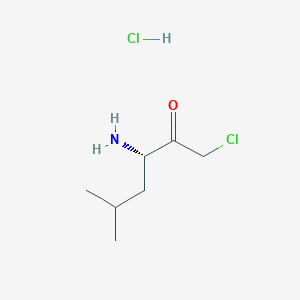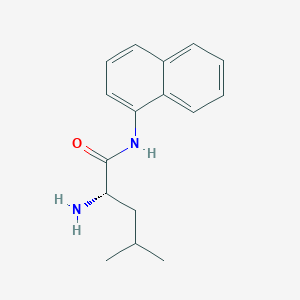
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, also known as BHPC, is a chiral hydrochloride salt of a benzyl ester of 4-hydroxypyrrolidine-2-carboxylic acid. It is a white, crystalline solid of low hygroscopicity and is soluble in both water and organic solvents. BHPC has a variety of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Applications De Recherche Scientifique
Stereochemistry and Pharmacological Profile Improvement
Research has shown interest in the structural analogs based on the pyrrolidin-2-one pharmacophore, similar to "(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride," due to their potential as central nervous system agents capable of facilitating memory processes and attenuating cognitive function impairments. The stereochemistry of such compounds is directly related to their biological properties, highlighting the importance of enantiomerically pure substances in pharmacology. Studies have demonstrated that the configuration of stereocenters in these molecules can significantly impact their pharmacological effectiveness, necessitating drug substance purification to enhance therapeutic potential (Veinberg et al., 2015).
Enzymatic and Biomimetic Studies
The compound's relevance extends to enzymatic and biomimetic studies involving O-atom transfer to a benzylic C-H bond, showcasing its potential in understanding and mimicking biological systems. Research in this area has provided insights into the stereochemistry of O-atom transfer reactions, essential for developing synthetic methodologies that closely resemble natural processes (Blain et al., 2002).
Antioxidant, Microbiological, and Cytotoxic Activity
The investigation of natural carboxylic acids derived from plants, which share a structural similarity with "(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride," has revealed significant biological activity. These studies aim to understand the impact of structural differences on antioxidant, antimicrobial, and cytotoxic activities. Such research is crucial for identifying potential therapeutic agents based on carboxylic acid structures (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Another area of application is the study of biocatalyst inhibition by carboxylic acids, including those structurally related to "(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride." Understanding how these acids inhibit microbial growth and fermentation processes is vital for the development of robust microbial strains for industrial applications. This research contributes to optimizing the production of bio-based chemicals and fuels (Jarboe et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of H-Hyp-ObzlThis compound is a derivative of hydroxyproline, which is a major component of the protein collagen . Therefore, it’s possible that it may interact with collagen or other proteins in the body.
Mode of Action
The exact mode of action of H-Hyp-Obzl.HCl is not well-understood at this time. As a derivative of hydroxyproline, it may interact with biological systems in a similar manner. Hydroxyproline plays a crucial role in maintaining the stability of the collagen triple helix . Further studies are required to elucidate the specific interactions of H-Hyp-Obzl.HCl with its potential targets.
Biochemical Pathways
The biochemical pathways affected by H-Hyp-Obzl.HCl are not clearly established yet. Given its structural similarity to hydroxyproline, it might be involved in the collagen synthesis pathway. Collagen is a key structural protein in various connective tissues. Any alteration in its synthesis can have significant downstream effects on tissue structure and function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of H-Hyp-Obzl.HCl are not well-documented in the literature. As a small molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors including its chemical structure, the presence of functional groups, and the individual’s metabolic enzymes .
Result of Action
The molecular and cellular effects of H-Hyp-Obzl.HCl’s action are not well-known. Given its structural similarity to hydroxyproline, it might influence collagen stability and thereby affect the integrity of various tissues. These potential effects need to be confirmed through experimental studies .
Action Environment
The action, efficacy, and stability of H-Hyp-Obzl.HCl can be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, temperature, and the individual’s physiological state . Further research is needed to understand how these factors might affect the action of H-Hyp-Obzl.HCl.
Propriétés
IUPAC Name |
benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c14-10-6-11(13-7-10)12(15)16-8-9-4-2-1-3-5-9;/h1-5,10-11,13-14H,6-8H2;1H/t10-,11+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYXMDJSWLEZMP-DHXVBOOMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)OCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)OCC2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583711 |
Source


|
| Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-Benzyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
62147-27-7 |
Source


|
| Record name | Benzyl (4R)-4-hydroxy-L-prolinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














